molecular formula C10H7NO2 B181648 2-Nitronaphthalene CAS No. 581-89-5

2-Nitronaphthalene

Cat. No. B181648
CAS RN: 581-89-5
M. Wt: 173.17 g/mol
InChI Key: ZJYJZEAJZXVAMF-UHFFFAOYSA-N
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Description

2-Nitronaphthalene is an organic compound with the formula C10H7NO2 . It is one of two isomers of nitronaphthalene, the other being 1-nitronaphthalene . It appears as a colorless solid .


Synthesis Analysis

2-Nitronaphthalene is produced in very low yields upon nitration of naphthalene, but it can be more efficiently obtained via the diazotization of 2-aminonaphthalene . A method for the determination of 2-nitronaphthalene involves a pump drawing a defined volume of air through a GSP sampling system equipped with a glass fiber filter and a silica gel tube .


Molecular Structure Analysis

The molecular structure of 2-Nitronaphthalene is represented by the formula C10H7NO2 . The molar mass is 173.171 g·mol −1 .


Chemical Reactions Analysis

2-Nitronaphthalene is non-flammable but combustible (flash point 160°C). Dust forms explosive mixtures with air. Heating or burning releases toxic and corrosive gases . It can serve as an oxidizing agent and so react with reducing agents such as hydrides, sulfides, and nitrides .


Physical And Chemical Properties Analysis

2-Nitronaphthalene is a colorless solid with a density of 1.31 g·cm −3 . It has a melting point of 79 °C (174 °F; 352 K) . It is insoluble in water but very soluble in ethyl alcohol and in diethyl ether .

Safety and Hazards

2-Nitronaphthalene is toxic to aquatic organisms and may cause long-term adverse effects in the environment . It is moderately toxic by ingestion and intraperitoneal routes . It is a skin and lung irritant . It is also a confirmed carcinogen with experimental tumorigenic data .

properties

IUPAC Name

2-nitronaphthalene
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InChI

InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
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InChI Key

ZJYJZEAJZXVAMF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-]
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID2073198
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Molecular Weight

173.17 g/mol
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Physical Description

2-nitronaphthalene is a yellow crystalline solid. Mp: 76 °C; bp: 315 °C. Insoluble in water. Very soluble in ethyl alcohol and in diethyl ether. Toxic to aquatic organisms, may cause long-term adverse effects in the environment., Colorless solid; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS., Colorless solid.
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Boiling Point

304 °C
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Solubility

Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble
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Vapor Density

Relative vapor density (air = 1): 5.89
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Vapor Pressure

0.000258 [mmHg], Vapor pressure, kPa at 25 °C: 0.000032
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Product Name

2-Nitronaphthalene

CAS RN

581-89-5
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Melting Point

174 °F (NIOSH, 2023), 79 °C, 174 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-nitronaphthalene?

A1: 2-Nitronaphthalene has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.

Q2: How does the structure of 2-nitronaphthalene influence its reactivity?

A2: The position of the nitro group in 2-nitronaphthalene significantly impacts its reactivity. [] Unlike 1-nitronaphthalene, the nitro group in the 2-position experiences less steric hindrance, influencing its photochemical behavior and reactions with nucleophiles. [, ]

Q3: How does the presence of oxygen affect the photodegradation of 2-nitronaphthalene?

A4: While 1-nitronaphthalene's photodegradation is significantly reduced in the presence of oxygen, 2-nitronaphthalene remains photochemically inert under both aerobic and anaerobic conditions. [] This difference highlights the influence of the nitro group's position on photochemical behavior.

Q4: What are the main products of the reaction between 2-nitronaphthalene and hydroxyl radicals?

A5: The reaction of 2-nitronaphthalene with hydroxyl radicals (OH•) primarily produces nitronaphthols, with 2-nitro-1-naphthol being a major product. [, ]

Q5: Can 2-nitronaphthalene undergo photoreduction?

A6: Yes, under specific conditions with low oxygen concentrations and high polarity, 2-nitronaphthalene can be photochemically reduced to 2-aminonaphthalene. [] This process has been observed in model systems simulating organic aerosols using glycerol as a surrogate. []

Q6: What are the major sources of 2-nitronaphthalene in the environment?

A7: 2-Nitronaphthalene is primarily formed through atmospheric reactions of naphthalene with hydroxyl radicals and nitrogen pentoxide (N2O5). [, ] It is also a product of incomplete combustion processes. []

Q7: Is 2-nitronaphthalene considered a significant environmental pollutant?

A8: While present at lower concentrations than its parent compound, naphthalene, 2-nitronaphthalene raises concerns due to its mutagenic and carcinogenic potential. [] Its presence in air, water, and soil necessitates further research on its long-term ecological impacts.

Q8: How do diesel particulate filters (DPFs) impact 2-nitronaphthalene emissions?

A9: Studies on DPFs show a complex relationship with 2-nitronaphthalene emissions. While high-oxidation DPFs can reduce 2-nitronaphthalene emissions, low-oxidation DPFs might lead to increased emissions despite their overall effectiveness in filtering particulate matter. []

Q9: What analytical techniques are used to detect and quantify 2-nitronaphthalene in environmental samples?

A11: Gas chromatography coupled with mass spectrometry (GC/MS) [, , , ] and high-performance liquid chromatography (HPLC) are commonly used to separate and quantify 2-nitronaphthalene. [] Advanced techniques like GC/MS with negative ion chemical ionization (GC/NICI-MS) enhance sensitivity for trace analysis. []

Q10: How is computational chemistry used to study 2-nitronaphthalene?

A12: Computational methods like density functional theory (DFT) are valuable tools to predict the structure, reactivity, and spectroscopic properties of 2-nitronaphthalene. [, ] These calculations provide insights into its electronic structure, energy levels, and potential reaction mechanisms.

Q11: Have structure-activity relationship (SAR) studies been conducted on 2-nitronaphthalene?

A13: SAR studies have shown that the position of the nitro group on the naphthalene ring significantly influences the compound's mutagenicity and photochemical behavior. [, ] Additionally, the presence and position of other substituents can further modulate these properties.

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